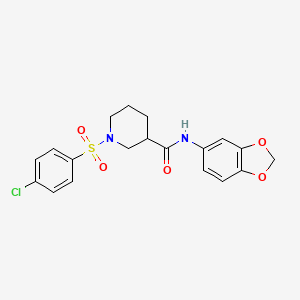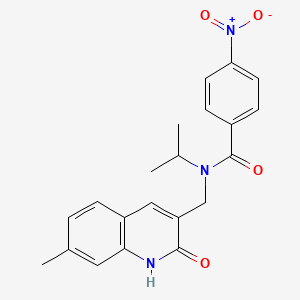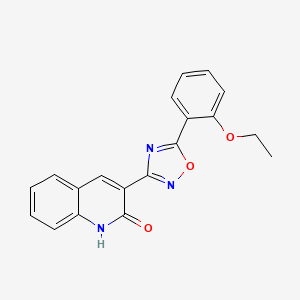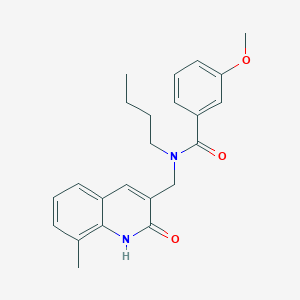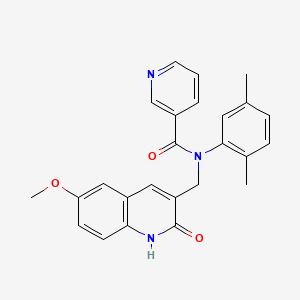
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide, also known as DM-PQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DM-PQ is a derivative of nicotinamide, a vitamin B3 compound, and has been synthesized using different methods.
作用机制
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, a signaling molecule involved in cell growth and survival. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Furthermore, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis in cancer cells, neuroprotective effects, improvement of cognitive function, and antibacterial and antiviral properties. This compound has also been shown to have antioxidant properties and reduce oxidative stress.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments, including its availability, relatively low cost, and ease of synthesis. However, this compound's mechanism of action is not fully understood, and its potential side effects and toxicity in humans are not fully known.
未来方向
For N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide research include further exploration of its mechanism of action, optimization of its synthesis method, and investigation of its potential applications in other fields, such as inflammation and metabolic diseases. Additionally, future research should focus on the development of this compound derivatives with improved efficacy and reduced toxicity.
合成方法
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-hydroxy-6-methoxyquinoline-3-boronic acid with 2,5-dimethylphenylboronic acid, followed by the addition of nicotinoyl chloride to produce this compound. The Ullmann reaction involves the reaction of 2-hydroxy-6-methoxyquinoline-3-iodide with 2,5-dimethylphenylamine in the presence of copper powder to produce this compound. The Buchwald-Hartwig amination reaction involves the reaction of 2-hydroxy-6-methoxyquinoline-3-bromide with 2,5-dimethylphenylamine in the presence of a palladium catalyst to produce this compound.
科学研究应用
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has shown potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Furthermore, this compound has been shown to have antibacterial and antiviral properties.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-6-7-17(2)23(11-16)28(25(30)18-5-4-10-26-14-18)15-20-12-19-13-21(31-3)8-9-22(19)27-24(20)29/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQARRJUDLOWQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

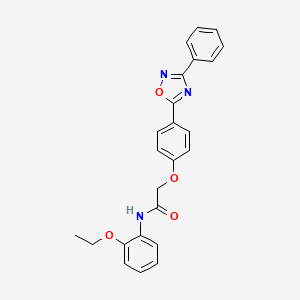
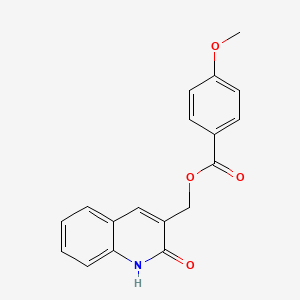

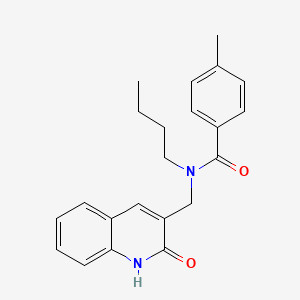
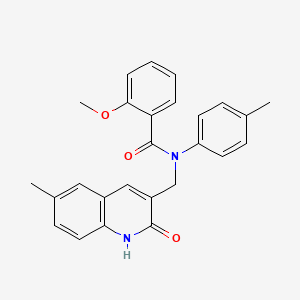
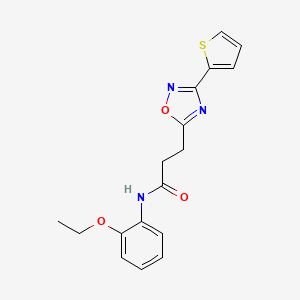
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)
![N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696413.png)


